

Automated Radiosynthesis of [18F]Fluoro-L-proline Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: *N*-Boc-trans-4-fluoro-L-proline

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Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in the diagnosis and monitoring of various diseases, including cancers and fibrotic conditions.

[18F]fluoro-L-proline derivatives, such as cis- and trans-4-[18F]fluoro-L-proline, have emerged as valuable PET tracers for imaging diseases associated with altered collagen synthesis.[1][2]

The development of automated radiosynthesis methods is crucial for the routine clinical production of these tracers, ensuring reproducibility, higher yields, and operator safety.[3] This document provides detailed application notes and protocols for the automated synthesis of cis- and trans-4-[18F]fluoro-L-proline using commercially available synthesis modules.

Automated Synthesis Platforms

The protocols outlined below have been successfully implemented on a GE TRACERlab FXFN automated synthesizer.[4][5] However, the principles can be adapted to other automated platforms such as those from IBA (Synthera) or Siemens (Explora), with appropriate modifications to the sequence and hardware.[6][7][8][9]

Key Advantages of Automated Synthesis

The automated synthesis of [18F]fluoro-L-proline derivatives offers significant advantages over manual methods:

- **Improved Yield and Purity:** Automation leads to more consistent and higher radiochemical yields (RCY) and purity.[4][5]
- **Reduced Synthesis Time:** Automated processes streamline the synthesis, significantly reducing the overall production time.[4][5]
- **Enhanced Safety:** Automation minimizes radiation exposure to operators by containing the entire process within a shielded hot cell.[3]
- **GMP Compliance:** Automated synthesizers are designed to meet Good Manufacturing Practice (GMP) guidelines, ensuring the quality and safety of the final radiopharmaceutical product.[6]
- **Reproducibility:** Automated systems ensure high reproducibility between batches.[10]

Experimental Protocols

The following protocols are based on the successful automated synthesis of cis- and trans-4-[18F]fluoro-L-proline.[4][5]

Production of [18F]Fluoride

No-carrier-added aqueous [18F]fluoride is typically produced via the $^{18}\text{O}(\text{p},\text{n})^{18}\text{F}$ nuclear reaction by irradiating ^{18}O -enriched water in a cyclotron, such as a GE PETtrace 8.[4][5]

General Radiochemistry Setup

All radiofluorination reactions are performed on a fully automated synthesizer like the GE TRACERlab FXFN.[4][5] Necessary solid-phase extraction (SPE) cartridges are preconditioned as follows:

- **Sep-Pak QMA Carbonate Plus Light:** Preconditioned with 10 mL of water.[4][5]
- **Oasis MCX Plus Short and Bond Elut SCX:** Preconditioned with 5 mL of ethanol followed by 10 mL of water.[4][5]

Automated Synthesis of cis-4-[18F]Fluoro-L-proline ([18F]1)

- [18F]Fluoride Trapping and Elution: The aqueous [18F]fluoride is passed through a QMA cartridge to trap the [18F]F⁻. The [18F]F⁻ is then eluted into the reactor vessel.
- Azeotropic Drying: The [18F]F⁻ is dried by azeotropic distillation with acetonitrile.
- Radiofluorination: The precursor, di-tert-butyl (2S,4R)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate, dissolved in acetonitrile, is added to the reactor. The reaction mixture is heated.
- Deprotection: After cooling, an acidic solution is added to the reactor, and the mixture is heated to remove the protecting groups.[\[1\]](#)
- Purification: The crude product is passed through an Oasis MCX Plus Short cartridge. The cartridge is washed with water.
- Elution and Formulation: The final product, cis-4-[18F]fluoro-L-proline, is eluted from the cartridge with a sodium phosphate solution. The pH is adjusted to 7 with hydrochloric acid.[\[4\]](#)
[\[5\]](#)

Automated Synthesis of trans-4-[18F]Fluoro-L-proline ([18F]2)

The procedure is identical to the synthesis of the cis-isomer, with the exception of the precursor used in the radiofluorination step.[\[4\]](#)[\[5\]](#)

- Precursor for trans-isomer: di-tert-butyl (2S,4S)-4-(tosyloxy)pyrrolidine-1,2-dicarboxylate.[\[4\]](#)
[\[5\]](#)

Data Presentation

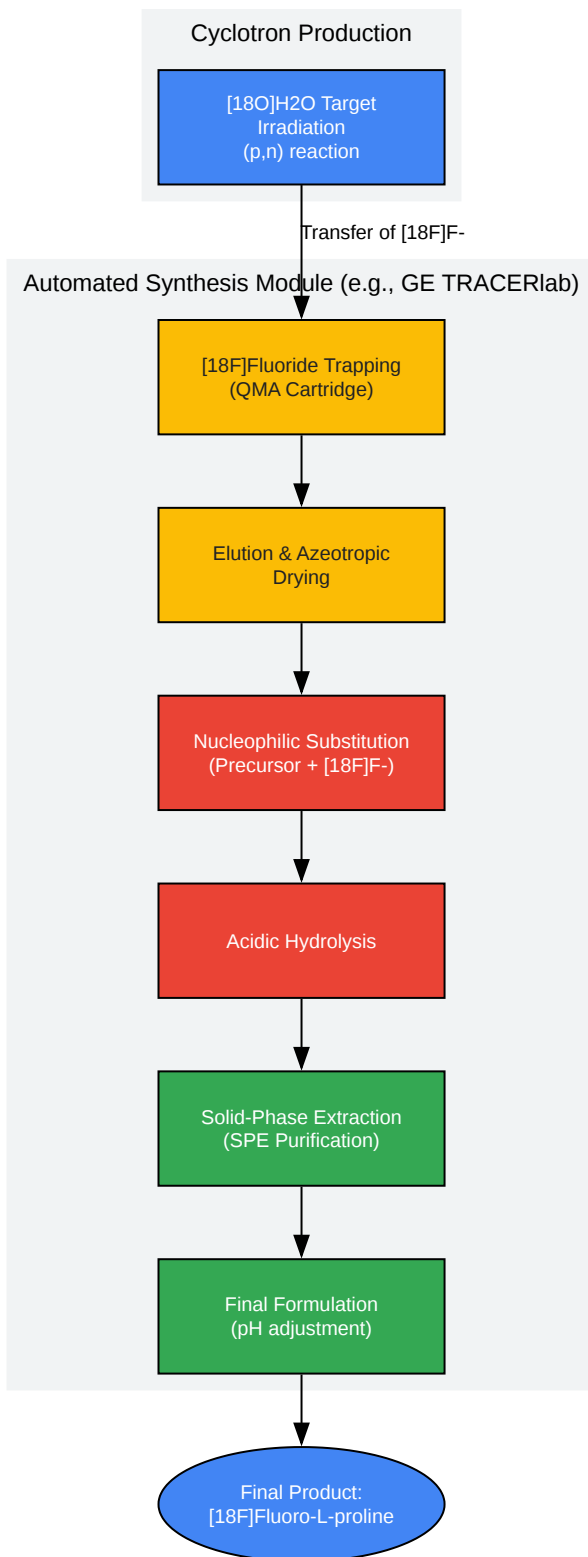
The following tables summarize the quantitative data from the automated synthesis of cis- and trans-4-[18F]fluoro-L-proline.

Parameter	cis-4-[18F]Fluoro-L-proline ([18F]1)	trans-4-[18F]Fluoro-L-proline ([18F]2)	Reference
Radiochemical Yield (RCY)	41 ± 3.6% (n=9)	34 ± 4.3% (n=11)	[4] [5]
Radiochemical Purity	>99%	>99%	[4] [5]
Total Synthesis Time	59 ± 1.9 min	57 ± 1.2 min	[4] [5]
Molar Activity	>0.641 GBq/μmol	>0.320 GBq/μmol	[4]

Table 1: Summary of quantitative data for the automated radiosynthesis.

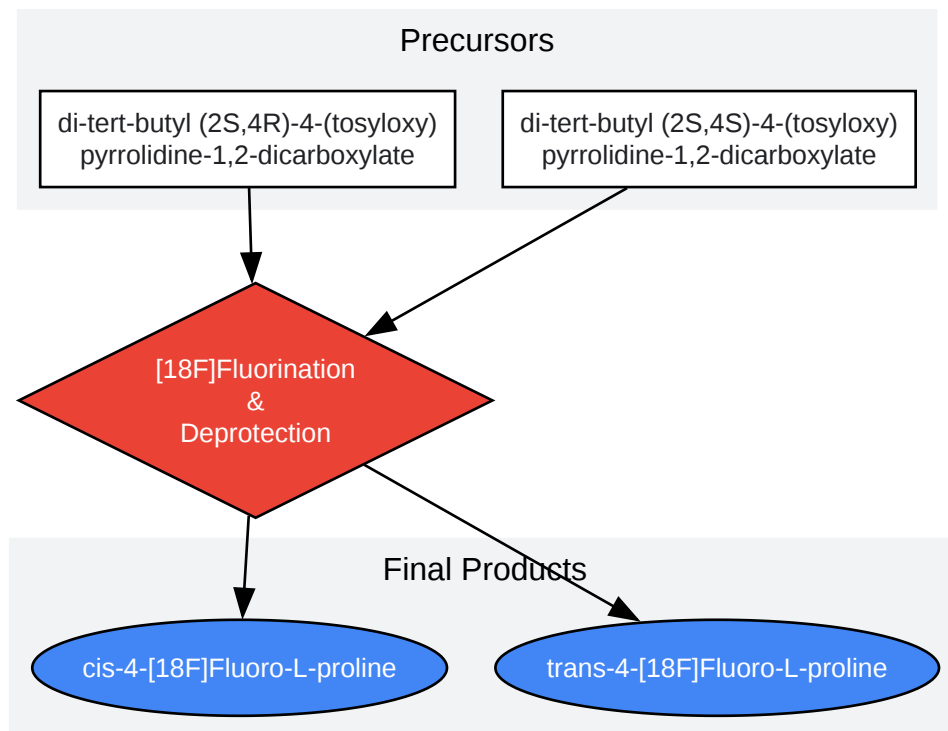
Visualization of Experimental Workflow

The following diagrams illustrate the key steps in the automated radiosynthesis of [18F]fluoro-L-proline derivatives.

Automated Radiosynthesis Workflow for [^{18}F]Fluoro-L-proline[Click to download full resolution via product page](#)

Caption: Automated Radiosynthesis Workflow.

Precursor to Product Conversion



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Caption: Precursor to Product Relationship.

Quality Control

Post-synthesis, the final product must undergo rigorous quality control to ensure it meets the standards for human injection. Standard QC tests include:

- Appearance: Visual inspection for clarity and absence of particulate matter.
- pH: Measurement of the final product's pH.
- Radionuclidic Identity and Purity: Determined by gamma-ray spectroscopy and measurement of half-life.
- Radiochemical Purity and Identity: Typically assessed by radio-High-Performance Liquid Chromatography (radio-HPLC) and radio-Thin Layer Chromatography (radio-TLC).^[11]

- Residual Solvents: Gas Chromatography (GC) is used to quantify any remaining solvents from the synthesis.
- Bacterial Endotoxins: Limulus Amebocyte Lysate (LAL) test.
- Sterility: Tested according to pharmacopeial standards.

The stability of the formulated product should also be assessed over time. Studies have shown that both cis- and trans-4-[18F]fluoro-L-proline are stable for at least 11 hours post-synthesis.

[4]

Conclusion

The automated synthesis of [18F]fluoro-L-proline derivatives is a robust, efficient, and safe method for the routine production of these important PET tracers.[3][12][13] The protocols and data presented here provide a comprehensive guide for researchers and clinicians looking to implement this technology in their facilities. The high yields, purity, and reproducibility of automated synthesis will facilitate the broader application of [18F]fluoro-L-proline PET imaging in both research and clinical settings.

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